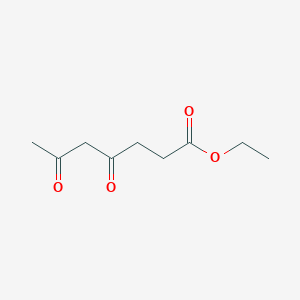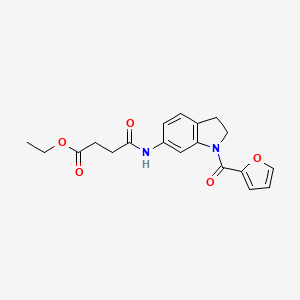
4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is an intricate chemical compound known for its multifaceted applications across various scientific disciplines. This compound, with its unique molecular structure, has piqued the interest of researchers in fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves a series of well-orchestrated reactions. The starting materials usually include 5-Fluoropyrimidin-2-yl and 3,5-Dimethylisoxazole, which undergo a series of transformations:
Nucleophilic substitution:
Cyclization: : This is followed by the formation of the pyrrolidin-1-yl ring, facilitated by appropriate reagents and catalysts under controlled conditions.
Sulfonylation: : The final step involves the sulfonylation of the resultant intermediate to achieve the target compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the aforementioned synthetic routes while ensuring stringent quality control measures. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and catalysts such as palladium or copper salts are employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is reactive to various nucleophilic substitution reactions, which can be fine-tuned by selecting appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : DMSO, THF, acetonitrile
Major Products Formed from These Reactions
The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to de-fluorinated compounds or other reduced analogs.
科学的研究の応用
The compound's versatility makes it a valuable asset in various scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Employed in the study of enzyme interactions and as a potential biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: : Used in the development of novel materials and as a catalyst in various industrial processes.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets. The fluoropyrimidinyl group allows it to bind to certain proteins or enzymes, thereby modulating their activity. The sulfonyl group enhances its solubility and bioavailability, making it more effective in biological systems. The exact pathways involved include inhibition of specific enzymes or interaction with cellular receptors, leading to desired biochemical outcomes.
類似化合物との比較
When compared to similar compounds, such as 4-(pyrrolidin-1-ylsulfonyl)-3,5-dimethylisoxazole, the presence of the 5-Fluoropyrimidin-2-yl group provides enhanced specificity and potency in its interactions. This unique structural feature sets it apart, offering advantages in its application and functionality.
Similar Compounds
4-(Pyrrolidin-1-ylsulfonyl)-3,5-dimethylisoxazole
4-((3-Methoxypyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
4-(Thiophene-2-ylsulfonyl)-3,5-dimethylisoxazole
There you go! Is there any specific section you want to dive deeper into?
特性
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O4S/c1-8-12(9(2)22-17-8)23(19,20)18-4-3-11(7-18)21-13-15-5-10(14)6-16-13/h5-6,11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHNJVMYVOPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/new.no-structure.jpg)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)



![3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine](/img/structure/B2699802.png)
![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)
